molecular formula C8H9ClO3 B1330005 Ethyl 2-(chloromethyl)-3-furoate CAS No. 53020-09-0

Ethyl 2-(chloromethyl)-3-furoate

Cat. No. B1330005
CAS RN: 53020-09-0
M. Wt: 188.61 g/mol
InChI Key: NGJRTMAWUADGPY-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-3-furoate is a chemical compound that is part of the furan family, characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. The compound features a chloromethyl group attached to the second carbon of the furan ring and an ethyl ester group at the third carbon. This structure makes it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related furan compounds has been explored in several studies. For instance, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, which can be converted into a furan-2-one derivative, is synthesized from 4,5,6,7-tetrahydroindole and ethyl bromopropynoate, followed by treatment with dichlorodicyanobenzoquinone (DDQ) . Another synthesis route involves the chloromethylation of ethyl 3-furyl-3-(diethoxyphosphoryl)acrylates, which can then react with sodium azide or potassium thiocyanate to substitute the halogen with other functional groups . Additionally, methyl 5-acetyl-2-furoate, a related compound, is prepared via oxidation of 5-(1-hydroxyethyl)-2-furoate, which itself is synthesized through chloroethylation of ethyl 2-furoate .

Molecular Structure Analysis

The molecular structure of ethyl 2-(chloromethyl)-3-furoate is not directly discussed in the provided papers. However, the structural analysis of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, reveals that it crystallizes in a specific space group with defined lattice constants and bond distances . This information is crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Ethyl 2-(chloromethyl)-3-furoate and its derivatives are reactive intermediates that can undergo various chemical transformations. Chloromethyl derivatives of ethyl 3-furyl-3-(diethoxyphosphoryl)acrylates, for example, can react with sodium azide and potassium thiocyanate to form azides and thiocyanates . The chloromethylation of 3-furoates followed by a Friedel–Crafts reaction can yield 5-aralkyl-3-furoates, which are intermediates for the synthesis of insecticidal esters . Furthermore, the synthesis of ethyl 4,5-bis(diethoxyphosphorylmethyl)-3-furoate from 4-chloromethyl-3-furoate involves multiple steps, including substitution reactions and phosphorylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(chloromethyl)-3-furoate are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the crystalline structure and bond distances of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provide insights into its stability and potential reactivity . The reactivity of chloromethyl derivatives towards nucleophiles like sodium azide and potassium thiocyanate indicates that ethyl 2-(chloromethyl)-3-furoate could also be expected to participate in substitution reactions . The ability to undergo various chemical transformations suggests that ethyl 2-(chloromethyl)-3-furoate has significant potential as a synthetic intermediate in organic chemistry.

Scientific Research Applications

Insecticidal Compound Synthesis

  • Chloromethylation of 3-furoates, including Ethyl 2-(chloromethyl)-3-furoate, followed by a Friedel–Crafts reaction, is used to synthesize 5-aralkyl-3-furoates. These compounds have been studied for their potential in creating insecticidal esters (Elliott, Janes, & Pearson, 1971).

Synthesis of Furan Derivatives

  • Ethyl 5-(Aminomethyl)-2-furoate, a derivative of Ethyl 2-(chloromethyl)-3-furoate, is synthesized for various applications in organic chemistry (Mndzhoian, 1959).
  • The compound is also used in the preparative procedure for synthesizing various furoate derivatives, which are valuable in the development of new organic compounds (Pevzner, 2016).

Development of Polymers and Materials

  • Ethyl 2-furoate, closely related to Ethyl 2-(chloromethyl)-3-furoate, is used in the synthesis of copolyesters containing both terephthalate and furoate units. These materials have potential applications in the field of materials science, particularly for creating amorphous polymers with good thermal stability (Abid, Kamoun, Gharbi, & Fradet, 2008).

Corrosion Inhibition

  • Some derivatives of Ethyl 2-furoate demonstrate significant inhibition efficiency for the acidic corrosion of mild steel. This suggests potential applications in corrosion prevention in various industrial contexts (Khaled, 2010).

Novel Heterocyclic System Development

  • Derivatives obtained from Ethyl 2-(chloromethyl)-3-furoate are used in the synthesis of novel heterocyclic systems, such as benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. This represents an advancement in the field of organic chemistry (Yahodkina-Yakovenko, Bol’but, & Vovk, 2018).

Biobased Platform Molecule Derivative Expansion

  • Ethyl 5-(chloromethyl)furan-2-carboxylate, a derivative, undergoes electrochemical reduction to expand the derivative scope of biomass-derived platform molecules. This has implications in sustainable chemistry and materials science (Ling, Miao, Cao, & Mascal, 2022).

properties

IUPAC Name

ethyl 2-(chloromethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJRTMAWUADGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201068
Record name Ethyl 2-(chloromethyl)-3-furoate
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Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)-3-furoate

CAS RN

53020-09-0
Record name 3-Furancarboxylic acid, 2-(chloromethyl)-, ethyl ester
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Record name Ethyl 2-(chloromethyl)-3-furoate
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Record name Ethyl 2-(chloromethyl)-3-furoate
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Record name Ethyl 2-(chloromethyl)-3-furoate
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Record name ETHYL 2-(CHLOROMETHYL)-3-FUROATE
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